
2-Fluoro-5-iodo-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-iodo-3-methoxybenzaldehyde is an aromatic aldehyde compound with the molecular formula C8H6FIO2. It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-iodo-3-methoxybenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthesis involves multiple steps, including halogenation and formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-iodo-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Fluoro-5-iodo-3-methoxybenzoic acid.
Reduction: Formation of 2-Fluoro-5-iodo-3-methoxybenzyl alcohol.
Scientific Research Applications
2-Fluoro-5-iodo-3-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects .
Comparison with Similar Compounds
- 2-Fluoro-5-methoxybenzaldehyde
- 2-Fluoro-3-iodo-5-methoxybenzaldehyde
- 5-Fluoro-2-methoxybenzaldehyde
Comparison: 2-Fluoro-5-iodo-3-methoxybenzaldehyde is unique due to the simultaneous presence of fluorine, iodine, and methoxy groups on the benzaldehyde core. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of iodine can enhance the compound’s ability to undergo substitution reactions, while the methoxy group can influence its solubility and stability .
Properties
Molecular Formula |
C8H6FIO2 |
|---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
2-fluoro-5-iodo-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6FIO2/c1-12-7-3-6(10)2-5(4-11)8(7)9/h2-4H,1H3 |
InChI Key |
CUUJWGULPQXEDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


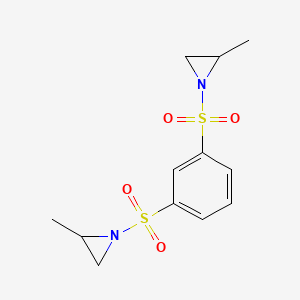
![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
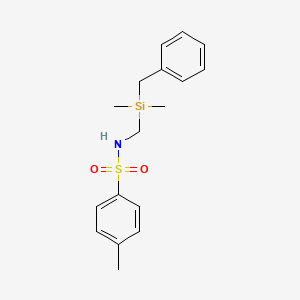
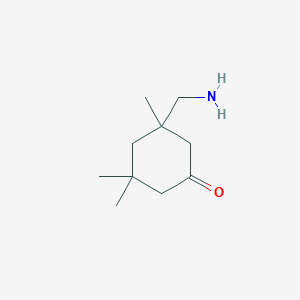
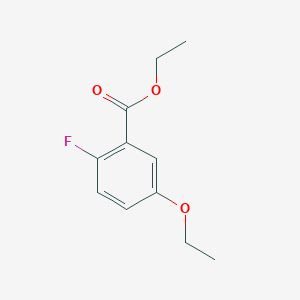
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
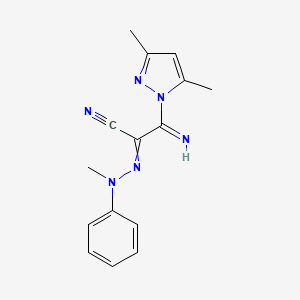

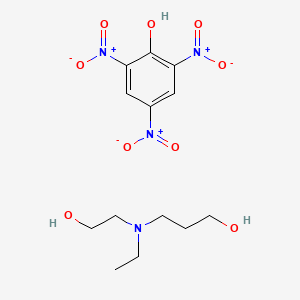

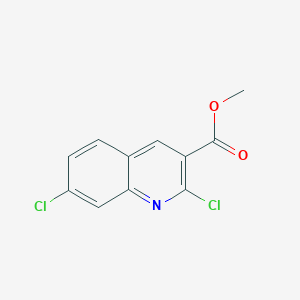

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)

